1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
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Overview
Description
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a benzyl ester group attached to the carboxylic acid moiety.
Preparation Methods
The synthesis of 1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This reaction is typically carried out at room temperature in ethanol, resulting in moderate to good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert antiviral or antitumor activities .
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in their substitution patterns and biological activities.
4,5,6,7-Tetrahydro[1,2,3]pyrazolo[3,4-b]pyridines: These compounds have a similar tetrahydropyrazolopyridine structure but may have different functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl ester group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
benzyl 1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-5-2-1-3-6-11)17-8-4-7-12-13(17)9-15-16-12/h1-3,5-6,9H,4,7-8,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQAPVHBNRXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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